molecular formula C13H14BrClOS B285967 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one

5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one

Cat. No. B285967
M. Wt: 333.67 g/mol
InChI Key: IDVIUOVOCZUKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. The compound's unique structure and properties make it an attractive target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is not fully understood. However, studies have suggested that the compound may target specific cellular pathways and proteins involved in cancer cell proliferation and inflammation. Further research is needed to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one have been investigated in various in vitro and in vivo studies. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, the compound has demonstrated anti-inflammatory and anti-bacterial properties. Further studies are needed to investigate the compound's effects on other physiological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one in lab experiments include its unique structure and properties, which make it an attractive target for synthesis and investigation. The compound's potential applications in various scientific research fields also make it a valuable tool for studying cellular pathways and proteins involved in cancer cell proliferation and inflammation.
However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one. These include:
1. Investigating the compound's potential as a new class of anti-cancer agents and developing more potent analogs.
2. Studying the compound's effects on other physiological systems, such as the immune system and cardiovascular system.
3. Investigating the compound's potential as a fluorescent probe for imaging applications.
4. Elucidating the exact mechanism of action of the compound and identifying specific cellular pathways and proteins targeted by the compound.
5. Developing new synthesis methods for the compound to improve yields and purity.
In conclusion, 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one involves the reaction of 2-chloro-5-bromobenzaldehyde with cyclohexanone in the presence of a catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

The unique structure and properties of 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one make it a promising candidate for various scientific research applications. The compound has been investigated for its potential as a new class of anti-cancer agents, as well as for its anti-inflammatory and anti-bacterial properties. Additionally, the compound has been studied for its potential as a fluorescent probe for imaging applications.

properties

Molecular Formula

C13H14BrClOS

Molecular Weight

333.67 g/mol

IUPAC Name

5-bromo-2-chlorospiro[5,6-dihydro-1-benzothiophene-7,1//'-cyclohexane]-4-one

InChI

InChI=1S/C13H14BrClOS/c14-9-7-13(4-2-1-3-5-13)12-8(11(9)16)6-10(15)17-12/h6,9H,1-5,7H2

InChI Key

IDVIUOVOCZUKPJ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(C(=O)C3=C2SC(=C3)Cl)Br

Canonical SMILES

C1CCC2(CC1)CC(C(=O)C3=C2SC(=C3)Cl)Br

Origin of Product

United States

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